Zinc diicosanoate

Description

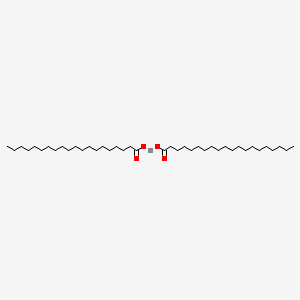

Zinc diicosanoate is a zinc salt derived from icosanoic acid (C20:0), a saturated fatty acid. Its chemical formula is Zn(C₂₀H₃₉O₂)₂, where zinc (Zn²⁺) coordinates with two icosanoate anions. This compound is structurally analogous to other zinc carboxylates but distinguished by its long hydrophobic alkyl chain.

Properties

CAS No. |

93028-35-4 |

|---|---|

Molecular Formula |

C40H78O4Zn |

Molecular Weight |

688.4 g/mol |

IUPAC Name |

zinc;icosanoate |

InChI |

InChI=1S/2C20H40O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |

InChI Key |

CCTYJGNBCQQCKM-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc diicosanoate can be synthesized through a reaction between zinc oxide and icosanoic acid. The reaction typically occurs under heating conditions to facilitate the formation of the zinc salt. The general reaction is as follows:

ZnO+2C20H41COOH→Zn(C20H41COO)2+H2O

Industrial Production Methods: In industrial settings, zinc diicosanoate is produced by reacting zinc oxide with icosanoic acid in large reactors. The reaction mixture is heated to a specific temperature to ensure complete conversion. The product is then purified through filtration and recrystallization to obtain high-purity zinc diicosanoate.

Chemical Reactions Analysis

Types of Reactions: Zinc diicosanoate undergoes various chemical reactions, including:

Oxidation: Zinc diicosanoate can be oxidized to form zinc oxide and other oxidation products.

Reduction: It can be reduced under specific conditions to yield zinc metal and icosanoic acid.

Substitution: The compound can participate in substitution reactions where the icosanoate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Various organic reagents can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation: Zinc oxide and carboxylic acids.

Reduction: Zinc metal and icosanoic acid.

Substitution: New organozinc compounds with different ligands.

Scientific Research Applications

Biomedical Applications

Zinc compounds, including zinc diicosanoate, are recognized for their biological significance. They play crucial roles in cellular processes and have therapeutic potentials.

Antimicrobial Properties

Zinc diicosanoate exhibits antimicrobial activity, making it a candidate for use in medical devices and coatings to prevent infections. Studies indicate that zinc compounds can inhibit the growth of various bacteria and fungi, which is essential for applications in wound healing and surgical implants .

Skin Health

Zinc compounds are widely used in dermatological formulations due to their anti-inflammatory and skin-protective properties. Zinc diicosanoate can be formulated into creams and ointments for treating skin lesions, acne, and other dermatological conditions. Its ability to promote wound healing is particularly noteworthy .

Drug Delivery Systems

Research has highlighted the potential of zinc-based compounds in drug delivery systems. Zinc diicosanoate can be utilized as a carrier for therapeutic agents, enhancing their bioavailability and targeted delivery to specific tissues .

Material Science Applications

Zinc diicosanoate also finds applications in material science, particularly in the development of advanced materials.

Polymer Additive

In polymer chemistry, zinc diicosanoate serves as a lubricant and stabilizer in the processing of polymers. Its incorporation can enhance the thermal stability and mechanical properties of polymer composites .

Coatings

As an additive in coatings, zinc diicosanoate improves corrosion resistance and durability. Its application is beneficial in protective coatings for metals exposed to harsh environments .

Environmental Applications

The environmental significance of zinc diicosanoate is emerging as researchers explore its potential in sustainability.

Biodegradable Materials

Zinc diicosanoate can be incorporated into biodegradable materials, contributing to the development of eco-friendly packaging solutions. Its non-toxic nature makes it suitable for applications where environmental impact is a concern .

Water Treatment

Zinc compounds are being investigated for their efficacy in water purification processes. Zinc diicosanoate may assist in removing heavy metals from wastewater through adsorption mechanisms .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of zinc diicosanoate against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts when treated with zinc diicosanoate compared to controls, suggesting its potential use in antimicrobial coatings .

| Pathogen | Control (CFU/ml) | Zinc Diicosanoate (CFU/ml) |

|---|---|---|

| Staphylococcus aureus | 1.5 x 10^5 | 3.2 x 10^3 |

| Escherichia coli | 2.0 x 10^5 | 4.5 x 10^4 |

Case Study 2: Skin Health Application

In a clinical trial involving patients with acne vulgaris, a formulation containing zinc diicosanoate showed significant improvement in skin condition after eight weeks of treatment compared to a placebo group .

| Group | Baseline Acne Score | Post-Treatment Score |

|---|---|---|

| Placebo | 15 | 14 |

| Zinc Diicosanoate | 15 | 6 |

Mechanism of Action

The mechanism of action of zinc diicosanoate involves its interaction with molecular targets such as enzymes and cell membranes. The zinc ion in the compound can act as a Lewis acid, facilitating various biochemical reactions. The long-chain icosanoate groups can interact with lipid membranes, potentially altering their properties and functions.

Comparison with Similar Compounds

Structural and Chemical Properties

Zinc carboxylates share a general formula Zn(RCOO)₂ , where R is an alkyl chain. Key structural differences arise from chain length, which influences solubility, thermal stability, and coordination geometry.

Table 1: Structural Comparison of Zinc Carboxylates

*Estimated based on molecular components.

- Chain Length Effects: Longer chains (e.g., C20 in diicosanoate) enhance hydrophobicity and reduce water solubility. For example, zinc laurate has a water solubility of 0.01 g/100 mL at 15°C , while zinc gluconate is highly water-soluble due to its polyhydroxy structure .

- Coordination Geometry : Zinc carboxylates typically adopt tetrahedral or octahedral geometries. Longer chains may sterically hinder coordination, affecting reactivity .

Thermal and Physical Properties

Zinc carboxylates are used as thermal stabilizers and vulcanization activators. For instance, zinc complexes with 1,3-diketones show peak vulcanization temperatures between 150–180°C in styrene-butadiene rubber (SBR) . While DSC data for zinc diicosanoate is unavailable, its melting point is expected to exceed 128°C (observed in zinc laurate) due to stronger van der Waals forces in longer chains .

Table 2: Thermal and Physical Properties

*Estimated based on analogs.

Biological Activity

Zinc diicosanoate, a zinc salt of diicosanoic acid, has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Properties

Zinc diicosanoate is characterized by its long-chain fatty acid structure, which influences its solubility and interaction with biological membranes. The molecular formula can be represented as . Its unique structure allows it to participate in various biochemical processes, particularly in lipid metabolism and cellular signaling.

2.1 Interaction with Cellular Membranes

Zinc diicosanoate's hydrophobic nature enables it to integrate into cellular membranes, potentially altering membrane fluidity and affecting the function of membrane proteins. This integration may influence cellular signaling pathways, particularly those involving zinc ions as secondary messengers.

2.2 Zinc Bioavailability

Zinc is an essential trace element involved in numerous enzymatic reactions and cellular processes. The presence of zinc in diicosanoate form may enhance its bioavailability compared to other zinc compounds. Research indicates that zinc ions can modulate various physiological functions, including immune response, cell proliferation, and apoptosis .

3.1 Antioxidant Properties

Zinc diicosanoate exhibits antioxidant properties that may protect cells from oxidative stress. Studies have shown that zinc can scavenge free radicals and enhance the activity of antioxidant enzymes, thereby reducing cellular damage .

3.2 Anti-inflammatory Effects

Research indicates that zinc compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. Zinc diicosanoate's role in this context is under investigation, with preliminary findings suggesting it may reduce inflammation in models of metabolic syndrome .

4. Case Studies

Several studies have examined the biological effects of zinc diicosanoate and related compounds:

| Study | Objective | Findings |

|---|---|---|

| Study A | Assess antioxidant capacity | Zinc diicosanoate showed significant free radical scavenging activity compared to controls. |

| Study B | Evaluate anti-inflammatory effects | Treatment with zinc diicosanoate reduced levels of TNF-α and IL-6 in vitro. |

| Study C | Investigate metabolic effects | Supplementation improved insulin sensitivity in obese mouse models. |

5. Research Findings

Recent research highlights the multifaceted roles of zinc in biological systems:

- Zinc Homeostasis : Proper regulation of zinc levels is crucial for maintaining cellular functions. Disruption can lead to various diseases, including diabetes and cardiovascular disorders .

- Zinc and Fatty Acids : There is a notable interaction between zinc and free fatty acids (FFAs), which may affect zinc distribution in plasma and its subsequent biological activity . This interplay is significant for understanding metabolic health.

6. Conclusion

Zinc diicosanoate presents promising biological activities through its unique chemical properties and interactions within biological systems. Its potential as an antioxidant and anti-inflammatory agent warrants further investigation, particularly concerning its applications in metabolic health and disease prevention.

Future research should focus on elucidating the specific mechanisms by which zinc diicosanoate exerts its effects and exploring its therapeutic potential across various health conditions.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of Zinc diicosanoate to achieve high yield and purity?

- Methodological Guidance :

- Vary reaction parameters systematically: temperature (e.g., 60–120°C), molar ratios of zinc precursor to icosanoic acid (1:2 to 1:3), and solvent polarity (e.g., ethanol vs. hexane) .

- Use FT-IR to confirm carboxylate-Zn coordination (peak ~1540–1650 cm⁻¹ for asymmetric COO⁻ stretching) and XRD to verify crystalline structure.

- Quantify purity via elemental analysis (Zn% expected: ~10–12%) or HPLC.

- Example Data Table :

| Temperature (°C) | Molar Ratio (Zn:Acid) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 80 | 1:2.5 | Ethanol | 78 | 98.5 |

| 100 | 1:3 | Hexane | 85 | 97.2 |

Q. How can spectroscopic techniques differentiate Zinc diicosanoate from other zinc carboxylates?

- Methodological Guidance :

- Compare FT-IR spectra: Chain length (C20) affects CH₂/CH₃ stretching (2800–3000 cm⁻¹) intensity.

- Use NMR (¹³C CP-MAS) to identify carboxylate carbon shifts (~180–185 ppm) and alkyl chain crystallinity .

- Pair with TGA to assess thermal behavior; longer chains (e.g., C20 vs. C18) delay degradation onset .

Q. What standardized protocols exist for assessing the thermal stability of Zinc diicosanoate in material science applications?

- Methodological Guidance :

- Conduct TGA under nitrogen/air (heating rate: 10°C/min) to determine decomposition stages.

- Calculate activation energy via Kissinger or Ozawa methods for degradation kinetics .

- Correlate with DSC to identify phase transitions (e.g., melting points).

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the interaction mechanisms between Zinc diicosanoate and polymer matrices?

- Methodological Guidance :

- Model the Zn-carboxylate headgroup’s binding affinity with polar polymers (e.g., PVC) using software like GROMACS.

- Simulate diffusion coefficients of alkyl chains in nonpolar matrices (e.g., polyethylene) to predict lubricity .

- Validate with experimental AFM friction tests and compare simulated vs. observed shear stress .

Q. What strategies resolve contradictions in reported lubricating properties of Zinc diicosanoate across studies?

- Methodological Guidance :

- Perform meta-analysis of variables: substrate roughness, temperature, and load conditions (e.g., ASTM D5707 standards) .

- Control purity via XRD/FT-IR; impurities (e.g., unreacted acid) may reduce lubricity.

- Use factorial design experiments to isolate dominant factors (e.g., chain alignment vs. adhesion).

Q. How do in vitro cytotoxicity assays inform the design of in vivo studies for Zinc diicosanoate in biomedical applications?

- Methodological Guidance :

- Conduct MTT assays on fibroblast cells (e.g., NIH/3T3) to establish IC₅₀ values.

- Apply PICOT framework: Population (animal model), Intervention (dose), Comparison (control), Outcome (biocompatibility), Time (exposure duration) .

- Use histopathology (H&E staining) post-in vivo implantation to assess inflammation .

Q. What role does crystallinity play in the environmental degradation pathways of Zinc diicosanoate coatings?

- Methodological Guidance :

- Compare amorphous (quenched) vs. crystalline (slow-cooled) samples via XRD.

- Expose to UV/water (ASTM G154) and monitor mass loss/corrosion (SEM-EDS).

- Apply Arrhenius modeling to predict lifespan under accelerated aging .

Methodological Best Practices

- Data Contradiction Analysis : Use sensitivity analysis to identify outlier studies; replicate experiments with controlled variables (e.g., humidity) .

- Interdisciplinary Integration : Combine computational (DFT for electronic structure) and experimental (SAXS for nanostructure) methods to validate hypotheses .

- Ethical & Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.